2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Descripción

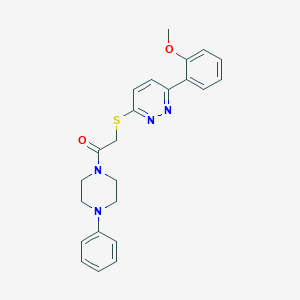

Chemical Structure and Key Features: The compound 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone consists of a pyridazine core substituted at position 6 with a 2-methoxyphenyl group. A thioether linkage connects the pyridazine’s position 3 to an ethanone moiety, which is further functionalized with a 4-phenylpiperazine group.

Synthetic Relevance: Synthetic routes for analogous compounds (e.g., thioether-linked piperazine derivatives) often involve nucleophilic substitution between bromoethanone intermediates and thiol-containing heterocycles under inert atmospheres, as seen in the preparation of structurally related tetrazole derivatives .

Propiedades

IUPAC Name |

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-29-21-10-6-5-9-19(21)20-11-12-22(25-24-20)30-17-23(28)27-15-13-26(14-16-27)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNZTRRCYPZEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyridazine ring can be constructed through cyclization reactions.

Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions to attach the methoxyphenyl group to the pyridazine ring.

Thioether Formation: The thioether linkage can be introduced by reacting a thiol with an appropriate electrophile.

Attachment of the Phenylpiperazine Moiety: This step might involve nucleophilic substitution or coupling reactions to attach the phenylpiperazine group to the ethanone backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

Substitution: The aromatic rings and the piperazine moiety may undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and strong bases (NaOH, KOH) are often employed.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Research has indicated that 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibits a range of biological activities:

Antitumor Activity

Several studies have highlighted the potential of this compound as an antitumor agent :

- Mechanism of Action : It may act as an inhibitor of specific tyrosine kinases involved in tumor progression.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involved inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, potentially modulating pro-inflammatory cytokines and enzymes. This suggests its usefulness in treating inflammatory diseases.

Antimicrobial Activity

Preliminary antimicrobial assays have shown efficacy against certain bacterial strains, although further studies are needed to confirm these findings.

Proposed Mechanisms

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The thioether group may facilitate interactions with active sites of target enzymes.

- Receptor Modulation : The methoxy group enhances lipophilicity, potentially allowing better membrane penetration and receptor interaction.

Comprehensive Data Table

Authoritative Insights

Research indicates that compounds related to pyridazine derivatives exhibit significant antitumor properties. Specifically, this compound has shown potential as an inhibitor of certain tyrosine kinases implicated in tumor progression and metastasis.

Mecanismo De Acción

The mechanism of action of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. Potential mechanisms might include:

Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It might act as an agonist or antagonist at certain receptors, modulating their activity.

Pathway Interference: The compound could interfere with specific biochemical pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, pharmacological relevance, and synthetic strategies:

Key Observations :

Tetrazole derivatives (e.g., ) exhibit higher metabolic stability due to the non-aromatic tetrazole ring but may lack π-π interactions critical for target binding.

Substituent Effects :

- The 2-methoxyphenyl group in the target compound (ortho-substitution) contrasts with para-substituted analogues (e.g., JWH-201 ), which may alter steric hindrance and solubility.

- 4-Phenylpiperazine in the target compound is a common pharmacophore in CNS-targeting drugs; fluorophenyl analogues (e.g., ) could enhance blood-brain barrier penetration.

Synthetic Accessibility :

- The thioether linkage in the target compound is synthetically accessible via nucleophilic substitution, similar to methods used for tetrazole derivatives . However, pyridazine synthesis may require additional steps for regioselective functionalization.

Pharmacological and Physical Property Trends :

- Crystallinity : Piperazine-containing compounds (e.g., ) often form stable crystalline structures, aiding in X-ray characterization, though substituents like morpholine (as in ) may alter packing efficiency.

Actividad Biológica

The compound 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.6 g/mol. The structure features a pyridazine ring, a methoxyphenyl group, and a piperazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3S |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 954662-24-9 |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, the synthesis of pyridazine derivatives has shown promising results against various bacterial strains. Specifically, compounds with similar structural motifs demonstrated effectiveness in inhibiting the growth of pathogens such as Chlamydia spp. .

Anti-inflammatory Properties

Research has highlighted the potential of pyridazine derivatives in modulating inflammatory responses. A study on 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives revealed their ability to inhibit interleukin-1 beta (IL-1β) production in human HL-60 cells stimulated with lipopolysaccharide (LPS). This suggests that similar compounds may exert anti-inflammatory effects through the modulation of cytokine production .

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological activities. Compounds containing piperazine rings have been shown to interact with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction may lead to anxiolytic and antidepressant effects, making these compounds candidates for further investigation in treating mood disorders .

Study on Cytotoxicity

A study investigating the cytotoxic effects of pyridazine derivatives found that certain analogs exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the ability of these compounds to induce apoptosis in malignant cells through mitochondrial pathways .

Clinical Relevance

In a clinical context, compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory processes .

The mechanisms underlying the biological activities of this compound likely involve multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : By inhibiting IL-1β production, the compound may reduce inflammatory responses.

- Interaction with Neurotransmitter Receptors : The piperazine moiety may facilitate binding to serotonin and dopamine receptors, influencing mood and cognition.

- Induction of Apoptosis : The compound may trigger apoptotic pathways selectively in cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can crystallization efficiency be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution at the pyridazin-3-ylthio moiety. Optimal solvents for crystallization include toluene, methanol, or ethyl acetate, as polar aprotic solvents enhance solubility while gradual cooling improves crystal lattice formation . For structural verification, combine NMR (1H/13C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are critical for confirming its structural integrity?

- Methodological Answer: X-ray crystallography using a STOE IPDS 2 diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) is ideal for resolving the 3D structure. Refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy in bond angles and torsion parameters . Pair with FT-IR to confirm functional groups (e.g., C=O at ~1680 cm⁻¹) and UV-Vis for π-π* transitions in the pyridazine ring.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Follow GHS guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with 10% ethanol-water solution to mitigate irritation . Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be systematically addressed?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase inhibition studies). Standardize protocols using a radiometric kinase assay (e.g., 32P-ATP incorporation) with positive controls (e.g., staurosporine). Perform dose-response curves (IC50) in triplicate and validate via orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics .

Q. What computational strategies predict the compound’s binding affinity to kinase targets like c-Met/VEGFR-2?

- Methodological Answer: Use molecular docking (AutoDock Vina) with homology models of kinase ATP-binding pockets. Apply MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for free-energy calculations. Cross-validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Met1160 in c-Met) .

Q. How does the 4-phenylpiperazinyl moiety influence pharmacokinetic properties such as blood-brain barrier (BBB) penetration?

- Methodological Answer: The piperazine ring enhances solubility via protonation at physiological pH but may limit BBB permeability due to increased polarity. Predict logP using Molinspiration or SwissADME; experimental validation via PAMPA-BBB assay (Peff > 4.0 × 10⁻⁶ cm/s indicates high permeability). Compare with analogs lacking the piperazine group to isolate its effect .

Q. What experimental approaches resolve challenges in characterizing excited-state dipole moments?

- Methodological Answer: Employ solvatochromic shift analysis in solvents of varying polarity (e.g., toluene to DMSO). Use Lippert-Mataga plots to correlate Stokes shift with solvent orientation polarizability (Δf). Pair with TD-DFT (B3LYP/6-311+G(d,p)) to compute ground vs. excited-state dipole moments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity reports between in vitro and in vivo models?

- Methodological Answer: In vitro hepatotoxicity (e.g., HepG2 assays) may overpredict due to metabolic differences. Conduct interspecies scaling using allometric models (e.g., ¼ power law) and validate with in vivo rodent studies (OECD 423). Measure hepatic CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.